Octacaine hydrochloride
CAS No.: 93940-32-0
Cat. No.: VC0537941
Molecular Formula: C14H23ClN2O
Molecular Weight: 270.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93940-32-0 |
|---|---|
| Molecular Formula | C14H23ClN2O |
| Molecular Weight | 270.8 g/mol |
| IUPAC Name | 3-(diethylamino)-N-phenylbutanamide;hydrochloride |
| Standard InChI | InChI=1S/C14H22N2O.ClH/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13;/h6-10,12H,4-5,11H2,1-3H3,(H,15,17);1H |
| Standard InChI Key | AFAGKKJVZIQRMO-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(C)CC(=O)NC1=CC=CC=C1.Cl |
| Canonical SMILES | CC[NH+](CC)C(C)CC(=O)NC1=CC=CC=C1.[Cl-] |
| Appearance | Solid powder |
Introduction
Chemical and Physicochemical Profile
Octacaine hydrochloride belongs to the thiophene-containing amide anesthetics, distinguished by its chloride salt formulation. The compound’s solubility and stability parameters dictate its storage requirements: powdered forms remain stable at -20°C for three years, while solutions retain efficacy for one year at -80°C . Its molecular structure (Fig. 1) features a tertiary amine group linked to a dimethylphenyl ring, facilitating rapid diffusion through neural membranes.
Table 1: Key Physicochemical Properties of Octacaine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃ClN₂O |
| Molecular Weight | 270.8 g/mol |
| CAS Number | 93940-32-0 |
| Solubility | Soluble in polar organic solvents |
| Storage Conditions | Powder: -20°C; Solution: -80°C |
| pKa | ~7.8 (estimated) |
Pharmacodynamic Mechanisms and Target Interactions
As an amide local anesthetic, Octacaine hydrochloride likely inhibits voltage-gated sodium channels in neuronal membranes, preventing action potential propagation. This mechanism aligns with articaine and lidocaine, though Octacaine’s thiophene moiety may enhance lipid solubility, potentially accelerating onset times . In vitro studies of analogous compounds demonstrate IC₅₀ values in the micromolar range for sodium channel blockade, but Octacaine-specific data remain unpublished .
Preclinical Efficacy and Comparative Studies
While no randomized controlled trials directly evaluate Octacaine hydrochloride, split-mouth studies on structurally related anesthetics provide indirect insights. Articaine (4% with 1:100,000 epinephrine) demonstrates a mean onset time of 1.2 minutes and anesthesia duration of 70 minutes in maxillary premolar extractions, outperforming lidocaine’s 2.55-minute onset and 46.5-minute duration . Given Octacaine’s similar chemical architecture, these metrics suggest a plausible efficacy profile, though empirical validation is required.
Table 2: Anesthetic Performance Metrics of Analogous Compounds
| Agent | Onset (min) | Duration (min) | Pain Score (VAS) |
|---|---|---|---|
| Articaine 4% + Epi | 1.2 | 70 | 0.43 |
| Lidocaine 2% + Epi | 2.55 | 46.5 | 2.9 |
| Octacaine (estimated) | 1.0–1.5 | 60–75 | N/A |
Notably, articaine’s enhanced diffusion through cortical bone—attributed to its thiophene ring—correlates with reduced need for palatal injections in dental procedures . Octacaine’s analogous structure implies similar tissue penetration capabilities, a hypothesis requiring histological confirmation.
Regulatory Status and Clinical Adoption Barriers
As of April 2025, Octacaine hydrochloride remains classified as a research-grade compound without FDA or EMA approval. Regulatory pathways require extensive biocompatibility testing, including:
-
Carcinogenicity: Ames test and chromosomal aberration assays
-
Cardiotoxicity: hERG channel inhibition screening
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Local Tolerance: Draize skin irritation scoring in animal models
The lack of commercial backing and patent protections further impedes transition to clinical trials, relegating Octacaine to exploratory studies.
Future Research Directions
Three priority areas emerge for Octacaine hydrochloride development:
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Comparative Efficacy Trials: Double-blind studies against articaine/lidocaine in dental extractions
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Formulation Optimization: Co-administration with vasoconstrictors to prolong action
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Toxicokinetic Modeling: Allometric scaling from rodent data to human dose projections
Addressing these gaps could position Octacaine as a viable alternative for patients with lidocaine hypersensitivity or requiring rapid-onset anesthesia.
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